
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been developed for the treatment of cancer.
Mechanism of Action
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by this compound leads to the activation of the tumor suppressor protein p53, which induces cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea is a potent inhibitor of CK2 activity and has been extensively studied in vitro. However, its efficacy in vivo has not been fully established. Additionally, the synthesis of this compound is a multi-step process, which may limit its availability for use in lab experiments.
Future Directions
Future research on 1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea should focus on its efficacy in vivo and its potential use in combination with other chemotherapeutic agents. Additionally, the development of more efficient synthesis methods for this compound may increase its availability for use in lab experiments and clinical trials.
Synthesis Methods
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2,6-difluoroaniline with furan-2-carboxylic acid to form 2,6-difluoro-N-(furan-2-yl)benzamide. This intermediate is then reacted with 1-(1H-pyrazol-1-yl)propan-2-ol to form this compound.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to induce cancer cell death through apoptosis and autophagy.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-11-4-1-5-12(18)15(11)21-16(23)19-10-13(14-6-2-9-24-14)22-8-3-7-20-22/h1-9,13H,10H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFELWWOQTUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


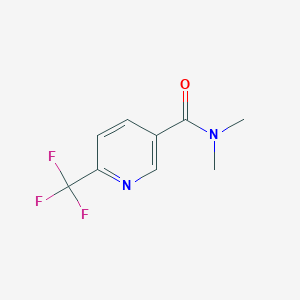

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2790230.png)
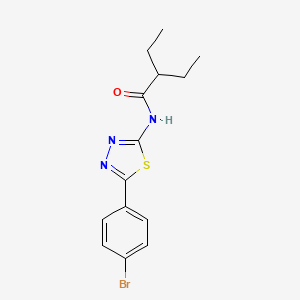
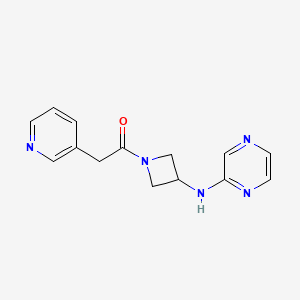
![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)

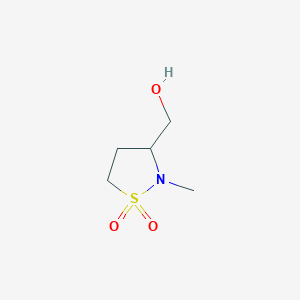

![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)
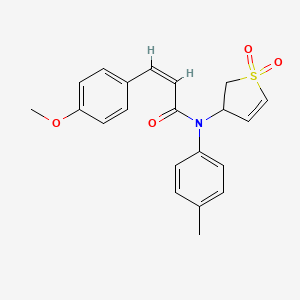
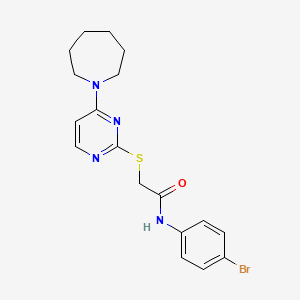
![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)